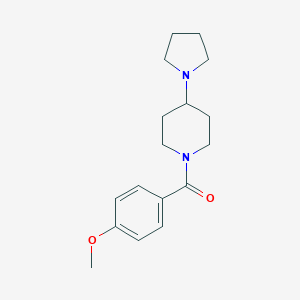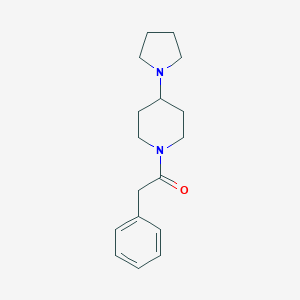![molecular formula C18H27ClN2 B247044 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane, also known as JNJ-7925476, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential application in the field of neuroscience, specifically in the treatment of various neurological disorders.
Mechanism of Action
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activation of this receptor, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can result in changes in mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to decrease the release of dopamine and norepinephrine, which can result in a decrease in anxiety and an increase in mood. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Advantages and Limitations for Lab Experiments
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has several advantages for lab experiments, including its selectivity for the serotonin 5-HT2C receptor and its ability to modulate the release of various neurotransmitters. However, it also has several limitations, including its relatively low potency and its potential for off-target effects.
Future Directions
There are several future directions for the research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane. One potential direction is to further explore its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in the treatment of drug addiction and obesity. Additionally, future research could focus on developing more potent and selective compounds based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane.
Synthesis Methods
The synthesis of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane involves a series of chemical reactions, starting with the condensation of 4-chlorobenzylamine and 4-piperidone. This intermediate is then reacted with 6-bromo-1-hexanol to form the desired product. The final compound is purified through chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been primarily researched for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood and anxiety. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been studied for its potential use in the treatment of drug addiction and obesity.
properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI Key |
KJQAKQHALZAGLE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)








![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)

